molecular formula C12H7F2NO2 B6365367 5-(2,4-Difluorophenyl)picolinic acid, 95% CAS No. 1261920-41-5

5-(2,4-Difluorophenyl)picolinic acid, 95%

Cat. No. B6365367
CAS RN: 1261920-41-5
M. Wt: 235.19 g/mol
InChI Key: NIRPNVHMWSAYAO-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)picolinic acid (5-DFPPA) is an important organic compound used as a building block in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. It is a white crystalline powder with a molecular formula of C8H5F2NO2. 5-DFPPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds and its wide range of applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95% is not well understood, but it is thought to involve the formation of strong hydrogen bonds between the molecule and its target molecules. This interaction is believed to be responsible for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% is thought to interact with other molecules in the body, such as proteins, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme acetylcholinesterase, and thus reduce the breakdown of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased levels of acetylcholine, which is associated with improved memory and cognitive function. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters. This could lead to increased levels of serotonin, which is associated with improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for use in research studies. In addition, it is relatively stable and has a wide range of applications. However, there are a few limitations to consider. For example, 5-(2,4-Difluorophenyl)picolinic acid, 95% is not water-soluble, which can make it difficult to use in certain experiments. In addition, its toxicity has not been fully studied, and thus its safety for use in humans is not yet known.

Future Directions

Given its wide range of applications and potential therapeutic effects, 5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of potential future directions. One area of research is to further explore the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and its potential therapeutic effects. In addition, further research could be conducted to explore the safety and toxicity of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in drug development. Other potential areas of research include exploring the mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in other fields, such as agriculture and food science.

Synthesis Methods

5-(2,4-Difluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the Claisen condensation reaction, the Ullmann reaction, and the Knoevenagel condensation reaction. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes, such as benzaldehyde, with a primary amine, such as aniline. The resulting product is a substituted picolinic acid, which can then be further reacted with a difluorobenzene to yield 5-(2,4-Difluorophenyl)picolinic acid, 95%.

Scientific Research Applications

5-(2,4-Difluorophenyl)picolinic acid, 95% has been extensively studied due to its wide range of applications in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. In synthetic organic chemistry, it is used as a building block for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. In biology, 5-(2,4-Difluorophenyl)picolinic acid, 95% is used as a fluorescent probe for the detection of neurotransmitters in the brain, and as an inhibitor of the enzyme acetylcholinesterase. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as anticonvulsants and antifungals.

properties

IUPAC Name

5-(2,4-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPNVHMWSAYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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